molecular formula C8H8Cl2O B075374 1-(2,4-Dichlorophenyl)ethanol CAS No. 1475-13-4

1-(2,4-Dichlorophenyl)ethanol

Cat. No. B075374
CAS RN: 1475-13-4
M. Wt: 191.05 g/mol
InChI Key: KWZDYNBHZMQRLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,4-Dichlorophenyl)ethanol involves esterification and reduction from its acetic acid counterpart. Yang Lirong (2007) outlined a method achieving over 95% yield by esterifying at room temperature for 3 hours and reducing at 75°C for 5 hours, demonstrating the efficiency of this synthesis method (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of 1-(2,4-Dichlorophenyl)ethanol, and related compounds, have been characterized using various spectroscopic techniques. For instance, Y. Mary et al. (2015) used HF and DFT methods to analyze the molecular structure, showing the stability and charge distribution within the molecule (Y. Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(2,4-Dichlorophenyl)ethanol demonstrate its versatility as a reagent. For instance, Tengyun Wei et al. (2019) developed an enzymatic process for its synthesis, highlighting its role as a chiral intermediate in chemical synthesis (Tengyun Wei et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and boiling point, of 1-(2,4-Dichlorophenyl)ethanol are crucial for its application in synthesis processes. However, specific studies focusing on these properties were not identified in the current literature search, suggesting a gap in the available research.

Chemical Properties Analysis

The chemical properties of 1-(2,4-Dichlorophenyl)ethanol, including its reactivity and stability under different conditions, are essential for its use in chemical synthesis. Eixelsberger et al. (2013) detailed the scale-up and intensification of bioproduction for a related compound, highlighting the economic and practical aspects of producing chiral alcohols (Eixelsberger et al., 2013).

Scientific Research Applications

  • Biocatalysis for Antifungal Agents : It's used as a chiral intermediate in the synthesis of antifungal agents like Miconazole. A study demonstrated the use of a new bacterial strain, Acinetobacter sp., for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity (Miao et al., 2019).

  • Synthesis of Pharmaceutical Intermediates : It's a key intermediate in producing L-cloprenaline for relieving asthma symptoms. The asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol was achieved using Alternaria alternata isolate with high efficiency (Kurbanoğlu et al., 2009).

  • Enzymatic Synthesis for Drug Production : A novel biopreparation method using recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri was reported for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate in luliconazole synthesis (Wei et al., 2019).

  • Antifungal Activity of Ethers : Study on ethers of 1-(2,4-dichlorophenyl)-2-(1-H-imidazolyl)ethanol showed that lipophilicity and steric contributions from aliphatic chains significantly influence antifungal activity against yeast (Tournaire‐Arellano et al., 1998).

  • Lignin Model Compound Oxidation Study : It's used as a model compound in the study of the oxidation of lignin by chlorine dioxide, contributing to research on environmental pollution and bleaching processes in the paper industry (Nie et al., 2014).

Safety And Hazards

Relevant Papers

Several papers have been published on “1-(2,4-Dichlorophenyl)ethanol” and related compounds . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and potential applications in synthetic organic chemistry. Further reading of these papers would provide more detailed information on the compound .

properties

IUPAC Name

1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDYNBHZMQRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933131
Record name 1-(2,4-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)ethanol

CAS RN

1475-13-4
Record name 2,4-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1475-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,4-DICHLOROPHENYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44O14048Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
YP Shang, Q Chen, XD Kong, YJ Zhang… - Advanced Synthesis …, 2017 - Wiley Online Library
By enzyme screening, a ketoreductase cloned from Scheffersomyces stipitis CBS 6045 and named SsCR was identified that could catalyze the asymmetric hydrogenation of a variety of …
Number of citations: 39 onlinelibrary.wiley.com
TY Wei, JW Tang, GW Ni, HY Wang, D Yi… - … Process Research & …, 2019 - ACS Publications
(S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol (3) is a chiral intermediate in the synthesis of luliconazole ((R)-E-1). Here, we report a novel biopreparation of 3 by bioreduction of 2-chloro-1…
Number of citations: 13 pubs.acs.org
N Chen, Y Chen, Y Tang, Q Zhao, C Liu, W Niu… - Process …, 2019 - Elsevier
As the key chiral intermediate of luliconazole, (S)-2-chloro-1-(2, 4-dichlorophenyl) ethanol ((S)-CPEO) was prepared from 2-chloro-1-(2, 4-dichlorophenyl) ethanone (CPE) using a …
Number of citations: 12 www.sciencedirect.com
Y Zhang, ZW Duan, HY Liu, F Qian, P Wang - Molecular Catalysis, 2022 - Elsevier
Microbial whole-cell catalysis has been a popular method for chiral alcohols preparation. In this study, Cyberlindnera saturnus ZJPH1807 was successfully employed as a biocatalyst to …
Number of citations: 2 www.sciencedirect.com
Y Zhou, Q Zhao, S Zhou, F Que, G Li, Y Tang - Tetrahedron Letters, 2020 - Elsevier
(R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol ((R)-CPEO) is an important chiral intermediate for antifungal drug synthesis. (R)-CPEO can be produced from 2-chloro-1-(2, 4-…
Number of citations: 4 www.sciencedirect.com
DH Hutson, DAA Akintonwa, DE Hathway - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
A single oral dose of [14 C] Chlorfenvinphos to rats is quantitatively eliminated in 4 days. Rats do not show a sex difference in the elimination pattern and show only a small degree of …
Number of citations: 51 www.ncbi.nlm.nih.gov
TR Roberts, G Stoydin - Pesticide Science, 1976 - Wiley Online Library
The degradation of the insecticide SD 8280 [2‐chloro‐1‐(2,4‐dichlorophenyl)vinyl dimethyl phosphate] in soil has been examined under laboratory conditions using two soils from rice‐…
Number of citations: 7 onlinelibrary.wiley.com
TR Roberts, G Stoydin - Pesticide Science, 1976 - Wiley Online Library
The metabolism of the insecticide SD 8280 [2‐chloro‐1‐(2,4‐dichlorophenyl)vinyl dimethyl phosphate] in rice plants has been examined. When rice seedlings were treated with [ 14 C]‐…
Number of citations: 5 onlinelibrary.wiley.com
Y Miao, Y Liu, Y He, P Wang - Catalysts, 2019 - mdpi.com
(R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol is a chiral intermediate of the antifungal agent Miconazole. A bacterial strain, ZJPH1806, capable of the biocatalysis of 2-chloro-1-(2,4-…
Number of citations: 8 www.mdpi.com
XY Shi, HC Guo, M Wang, SR Jiang - Chromatographia, 2002 - Springer
Three cyclodextrin (CD) derivatives were synthesized by substituting the 2,6-OH groups of cyclodextrin with benzyl and the 3-OH group with three different acyl groups (valeryl, …
Number of citations: 10 link.springer.com

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